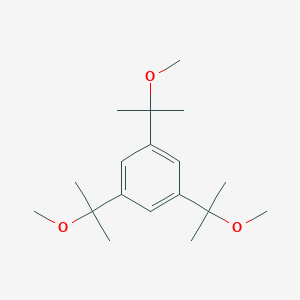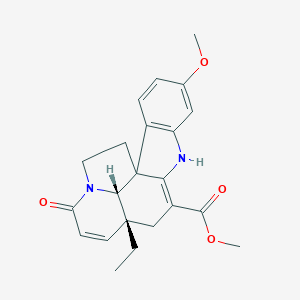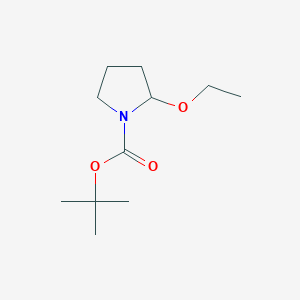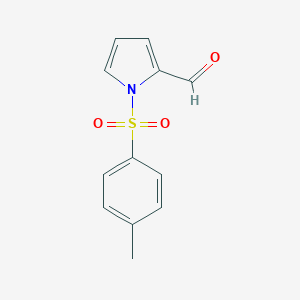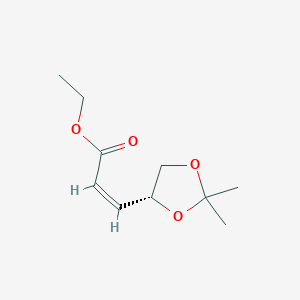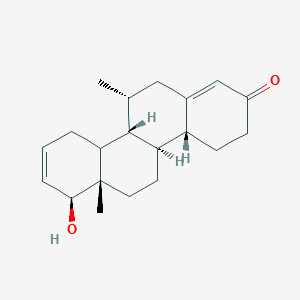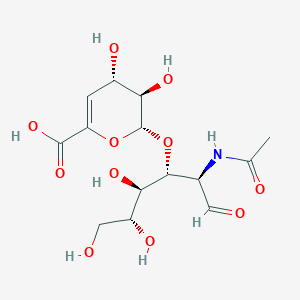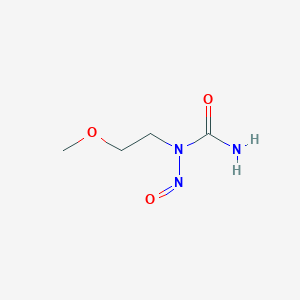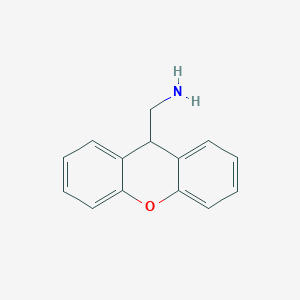
Tirilazad mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirilazad mesylate is a synthetic compound that has been extensively studied for its neuroprotective properties. It belongs to the class of 21-aminosteroids and has been shown to have potential therapeutic applications for a variety of neurological disorders.
Wirkmechanismus
Tirilazad mesylate exerts its neuroprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. It also modulates the inflammatory response by inhibiting the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate has been shown to protect neuronal cells from apoptosis and necrosis by regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
Tirilazad mesylate has been shown to have a variety of biochemical and physiological effects. It reduces the production of reactive oxygen species, inhibits the activation of caspase-3, and reduces the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate also increases the expression of Bcl-2 family proteins and promotes neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
Tirilazad mesylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its neuroprotective properties and has been shown to have potential therapeutic applications for a variety of neurological disorders. However, Tirilazad mesylate also has limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the study of Tirilazad mesylate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications for other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of Tirilazad mesylate may lead to the discovery of compounds with improved neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Tirilazad mesylate has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications for a variety of neurological disorders such as traumatic brain injury, stroke, and spinal cord injury. Tirilazad mesylate has also been studied for its potential to prevent neuronal cell death caused by oxidative stress.
Eigenschaften
CAS-Nummer |
110101-67-2 |
|---|---|
Produktname |
Tirilazad mesylate |
Molekularformel |
C39H56N6O5S |
Molekulargewicht |
721 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |
InChI-Schlüssel |
HPZOOQSXPMEJBV-ODCFVKFUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Andere CAS-Nummern |
110101-67-2 |
Verwandte CAS-Nummern |
111793-42-1 (mesylate:hydrate) |
Synonyme |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



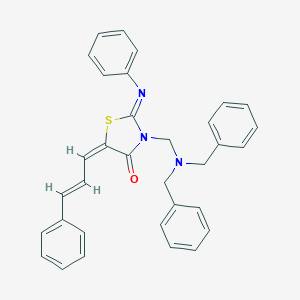
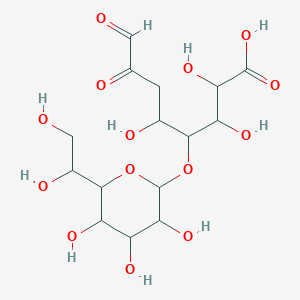

![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
